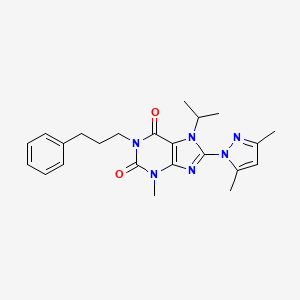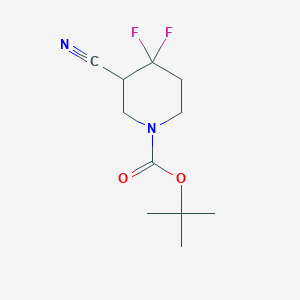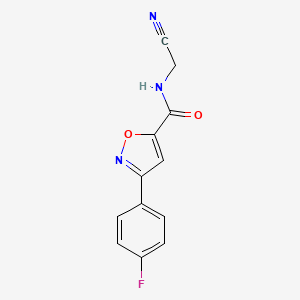
2-(4-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H32FN3O2 and its molecular weight is 425.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Breast Cancer
A study explored tetrahydroisoquinoline derivatives, including 2-(4-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide, as potential selective estrogen receptor modulators (SERMs). These compounds showed promise in positron emission tomography (PET) imaging of estrogen receptor (ER) expression in breast cancer, offering potential diagnostic applications (Gao et al., 2008).
Human Metabolites in Novel Drug Development
Research identifying the human metabolites of similar compounds, including tetrahydroisoquinoline derivatives, revealed insights into the renal and hepatic excretion processes. This study contributes to the understanding of drug metabolism, aiding in the development of new medications (Umehara et al., 2009).
Antimicrobial Applications
A 2017 study synthesized fluoroquinolone analogs using both conventional and microwave irradiation techniques. These compounds, related to this compound, exhibited significant antimicrobial activity against various microorganisms, suggesting potential use in treating bacterial infections (Prasad et al., 2017).
Structural Analysis in Medicinal Chemistry
Structural analysis of similar molecules, including OPC-21268 (N-(4-{[4-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)piperidino]carbonyl}phenoxypropyl)acetamide), provided valuable insights into the molecular conformations and interactions. This kind of research is crucial in drug design and development (Kido et al., 1994).
Drug Metabolism and Pharmacokinetics
A study focused on the metabolism of HM781-36B, a new anticancer drug, revealed insights into its major metabolites, including derivatives similar to this compound. Understanding these metabolites is vital for assessing the drug's behavior in vivo (Kim et al., 2013).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O2/c1-28-13-5-6-19-16-20(7-12-23(19)28)24(29-14-3-2-4-15-29)17-27-25(30)18-31-22-10-8-21(26)9-11-22/h7-12,16,24H,2-6,13-15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJDLNUNRATIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)


![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)
